

Sulfachlorpyridazine CAS 80-32-0 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfachlorpyridazine**

Cat. No.: **B1682503**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **Sulfachlorpyridazine** (CAS 80-32-0)

Introduction

Sulfachlorpyridazine, with the Chemical Abstracts Service (CAS) number 80-32-0, is a synthetic sulfonamide antibiotic.^{[1][2]} Systematically named 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide, it is utilized primarily in veterinary medicine to treat a variety of bacterial infections.^{[1][2][3][4]} Its broad-spectrum activity encompasses Gram-positive and Gram-negative bacteria, as well as Mycoplasma and Chlamydia species.^{[5][6]} This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Sulfachlorpyridazine is a white to off-white or light yellow crystalline powder.^[1] Its core structure consists of a chloropyridazine ring linked to a para-aminophenyl group through a sulfonamide bridge.^[1]

Table 1: General Chemical Properties of Sulfachlorpyridazine

Property	Value	Source(s)
CAS Number	80-32-0	[3]
Molecular Formula	$C_{10}H_9ClN_4O_2S$	[1][3][7]
Molecular Weight	284.72 g/mol	[1][3]
IUPAC Name	4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide	[1][3]
Appearance	White to off-white/light yellow crystalline powder	[1]
Density	1.52 - 1.588 g/cm ³	[1][7]

Table 2: Physicochemical Data for Sulfachlorpyridazine

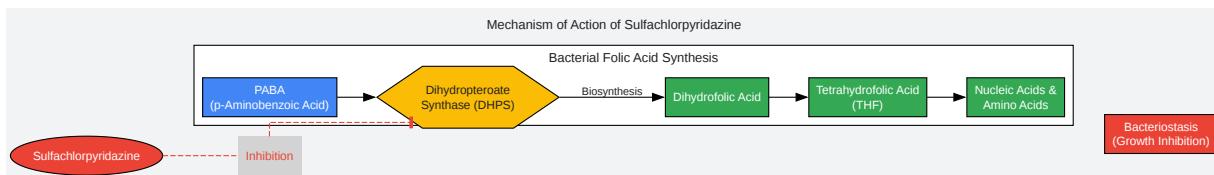

Property	Value	Source(s)
Melting Point	178-182 °C[1], 186-187 °C[7]	[1][7]
Boiling Point (Predicted)	559.7 ± 60.0 °C	[7]
pKa (Sulfonamide)	~5.5[1], 5.45 ± 0.05[1], 6.10 (Uncertain)[7]	[1][7]
pKa (Amino Group)	2.15 (Conjugate acid)	[1]
Isoelectric Point	pH 3.8	[1]

Table 3: Solubility of Sulfachlorpyridazine

Solvent	Solubility	Source(s)
Water	Limited/Slightly soluble[1][5], 35 µg/mL (at pH 7.4)[3]	[1][3][5]
0.5 M NaOH	50 mg/mL	[7]
Dimethylformamide (DMF)	Good solubility	[1]
Dimethyl Sulfoxide (DMSO)	Good solubility[1], 56 mg/mL[8], Slightly soluble[5]	[1][5][8]
Methanol	Slightly soluble	[5]
Ethanol	9 mg/mL	[8]
Solvent Order (Descending)	1,4-dioxane > acetone > acetonitrile > ethyl acetate > methanol > ethanol > isopropanol > 1-butanol > water	[9]

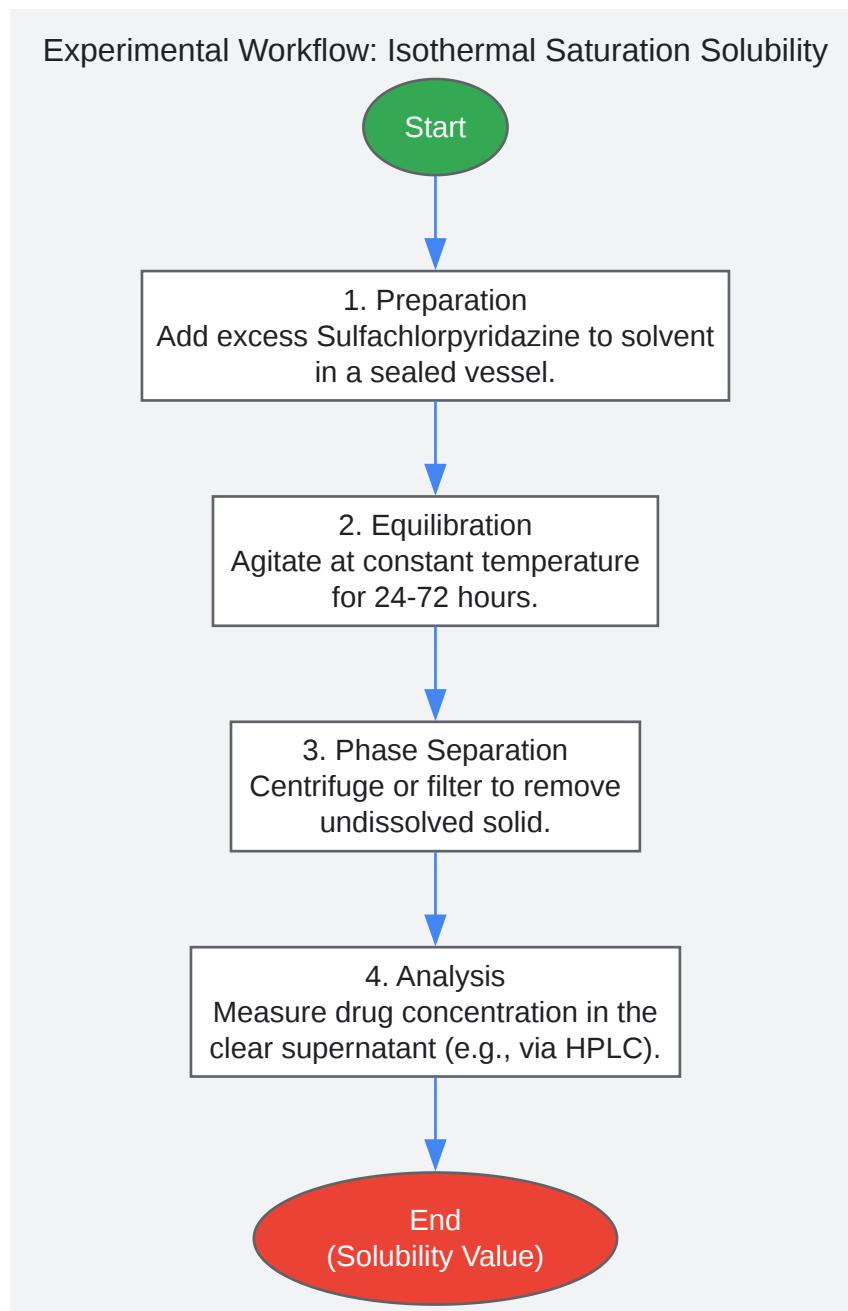
Mechanism of Action

Sulfachlorpyridazine exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[5][10] This enzyme is critical in the bacterial metabolic pathway for synthesizing dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). Bacteria require para-aminobenzoic acid (PABA) as a substrate for DHPS. Due to its structural similarity to PABA, **Sulfachlorpyridazine** competitively binds to the active site of DHPS, blocking the synthesis of dihydrofolic acid.[5][10] This disruption of the folate synthesis pathway ultimately inhibits the production of essential nucleic acids and amino acids, leading to the cessation of bacterial growth and replication.[10][11] Resistance can emerge through alterations in the dihydropteroate synthase enzyme or the development of an alternative pathway for folic acid synthesis.[5]

[Click to download full resolution via product page](#)

Caption: Inhibition of bacterial folic acid synthesis by **Sulfachlorpyridazine**.

Experimental Protocols


Solubility Determination (Isothermal Saturation Method)

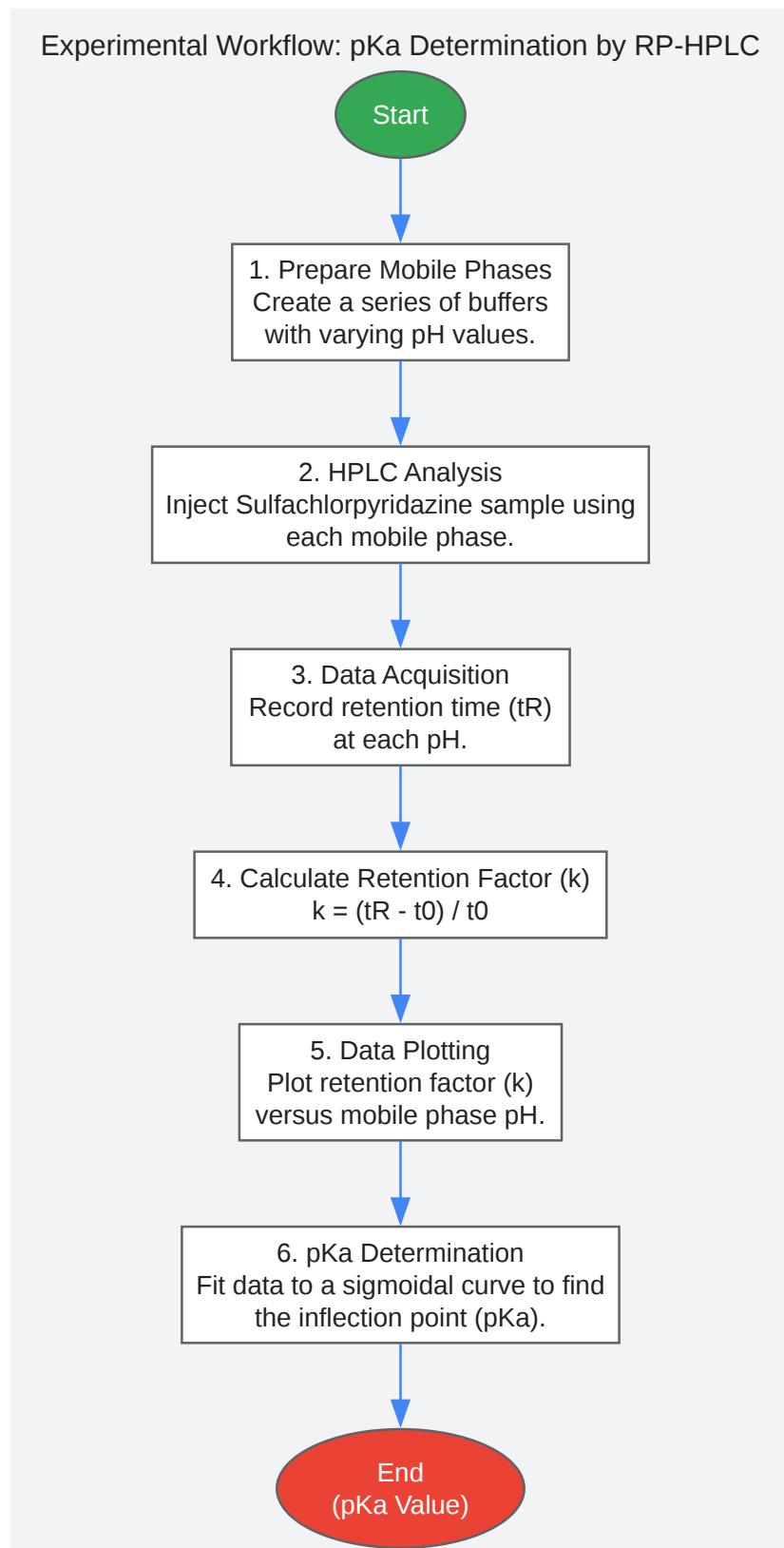
This protocol is a standard method for determining the solubility of a compound in various solvents at a constant temperature.[9]

Methodology:

- Preparation: An excess amount of finely powdered **Sulfachlorpyridazine** is added to a known volume of the selected solvent (e.g., water, ethanol, buffer) in a sealed, jacketed glass vessel.[9][12]
- Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]
- Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the solute).[12]
- Analysis: The concentration of **Sulfachlorpyridazine** in the clear supernatant (the saturated solution) is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

[Click to download full resolution via product page](#)


Caption: Workflow for determining solubility via the isothermal saturation method.

pKa Determination (Reversed-Phase LC Method)

The dissociation constant (pKa) of ionizable compounds like sulfonamides can be determined chromatographically by measuring the change in retention factor as a function of the mobile phase pH.[13][14]

Methodology:

- Mobile Phase Preparation: A series of mobile phases (e.g., acetonitrile-water mixtures) are prepared, each buffered to a precise and distinct pH value spanning a range around the expected pKa.[13]
- Chromatographic System: A reversed-phase HPLC system with a suitable column (e.g., C18) and a UV or photodiode array (PDA) detector is used.
- Sample Analysis: A solution of **Sulfachlorpyridazine** is injected into the HPLC system using each of the prepared mobile phases. The retention time (t_R) for the compound at each pH is recorded.
- Data Processing:
 - The retention factor (k) is calculated for each pH using the formula: $k = (t_R - t_0) / t_0$, where t_0 is the column dead time.
 - The pKa value is determined by fitting the k versus pH data to a sigmoidal curve or by using specific equations that relate retention factor to the ionization state of the analyte. [14]
 - Alternatively, with a PDA detector, the absorbance spectra at the chromatographic peak maximum can be used to determine the pKa, as the spectra of the ionized and non-ionized forms differ.[13][14]

[Click to download full resolution via product page](#)

Caption: Workflow for determining pKa using reversed-phase HPLC.

Spectroscopic Characteristics

Spectroscopic data is essential for the structural confirmation and identification of **Sulfachlorpyridazine**.

Table 4: Key Spectroscopic Data for Sulfachlorpyridazine

Spectroscopy Type	Key Signals / Characteristics	Source(s)
Infrared (IR)	- SO_2 asymmetric stretching: 1340 cm^{-1} - SO_2 symmetric stretching: 1160 cm^{-1} - C=N stretching (pyridazine ring): 1580 cm^{-1} - Ring breathing (pyridazine): 980 cm^{-1}	[1]
^1H NMR(400 MHz, DMSO-d ₆)	- δ 7.85 (d, $J = 8.8 \text{ Hz}$, 2H, H-2', H-6')- δ 7.75 (d, $J = 9.2 \text{ Hz}$, 1H, H-4)- δ 7.50 (d, $J = 9.2 \text{ Hz}$, 1H, H-5)- δ 6.65 (d, $J = 8.8 \text{ Hz}$, 2H, H-3', H-5')- δ 6.20 (s, 2H, NH ₂)	[1]
^{13}C NMR	- δ 153.2 (C-1'), δ 151.8 (C-6), δ 144.5 (C-3), δ 132.0 (C-2', C-6'), δ 129.5 (C-4), δ 127.8 (C-5), δ 125.3 (C-4'), δ 114.2 (C-3', C-5')	[1]
Mass Spectrometry (MS-MS)	Key fragments observed at m/z: 156.0118, 108.0457, 157.015, 92.0498	[3]

Conclusion

Sulfachlorpyridazine (CAS 80-32-0) is a well-characterized sulfonamide antibiotic with established chemical and physical properties. Its mechanism of action via the inhibition of

dihydropteroate synthase is a classic example of competitive enzyme inhibition. The experimental protocols for determining key parameters like solubility and pKa are well-defined for this class of compounds. The data and methodologies presented in this guide serve as a valuable technical resource for professionals engaged in pharmaceutical research, drug development, and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. webqc.org [webqc.org]
- 2. CAS 80-32-0: Sulfachloropyridazine | CymitQuimica [cymitquimica.com]
- 3. Sulfachloropyridazine | C10H9CIN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. toku-e.com [toku-e.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]
- 11. A Comprehensive Guide to Sulfachloropyridazine Sodium in Pharmaceutical Applications-ZCPC [en.zcpc.net]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sulfachloropyridazine CAS 80-32-0 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682503#sulfachloropyridazine-cas-80-32-0-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com